molecular formula C8H11ClN2O B1480971 4-Chloro-6-(ethoxymethyl)-2-methylpyrimidine CAS No. 2090594-46-8

4-Chloro-6-(ethoxymethyl)-2-methylpyrimidine

Cat. No. B1480971
CAS RN: 2090594-46-8
M. Wt: 186.64 g/mol
InChI Key: NXICCVVAMFUJEO-UHFFFAOYSA-N
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Description

4-Chloro-6-(ethoxymethyl)-2-methylpyrimidine, also known as CEMP, is an important organic compound that has a wide range of applications in scientific research. It is a colorless crystalline solid that is used as a building block for the synthesis of various compounds. CEMP is used in the synthesis of pharmaceuticals, agrochemicals, and other compounds. It is also used as a starting material for the synthesis of other organic compounds. Furthermore, CEMP has been found to have a variety of biochemical and physiological effects on cells and organisms.

Scientific Research Applications

Organic Synthesis

4-Chloro-6-(ethoxymethyl)-2-methylpyrimidine: is a valuable intermediate in organic synthesis. It is used to construct complex molecules due to its reactive chloro and ethoxymethyl groups, which can undergo further functionalization. This compound is particularly useful in the synthesis of heterocyclic compounds, which are prevalent in many pharmaceuticals .

Pharmaceuticals

In the pharmaceutical industry, this compound serves as a precursor in the synthesis of various drugs. Its structure is amenable to modifications that can lead to the development of new medicinal agents with potential antiviral, antibacterial, or anticancer activities .

Agrochemical Research

The pyrimidine moiety of 4-Chloro-6-(ethoxymethyl)-2-methylpyrimidine is significant in the design of agrochemicals. Researchers utilize it to develop new pesticides and herbicides, aiming to improve the safety and efficacy of crop protection chemicals .

Dyestuff Production

Pyrimidine derivatives are known to be key intermediates in the production of dyestuffs. The compound’s functional groups allow for the attachment of various chromophores, which are essential for dye properties .

Pharmacological Properties Research

4-Chloro-6-(ethoxymethyl)-2-methylpyrimidine: is also used in the study of pharmacological properties. It can be a starting point for the synthesis of compounds to be screened for a variety of biological activities, contributing to the discovery of new drugs with improved therapeutic profiles .

Safety and Hazards

The safety data sheet for a similar compound, “4-Chloro-6-ethoxy-2-methylquinoline”, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

“4-Chloro-6-(ethoxymethyl)-2-methylpyrimidine” could serve as a convenient intermediate for various disubstituted 1-methyl-1H-pyrazolo[3,4-d]pyrimidines, which may be of interest as substances with useful pharmacological properties .

properties

IUPAC Name

4-chloro-6-(ethoxymethyl)-2-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2O/c1-3-12-5-7-4-8(9)11-6(2)10-7/h4H,3,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXICCVVAMFUJEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=CC(=NC(=N1)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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